2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound belongs to a class of substances known for their complex synthesis and multifunctional applications in various fields of chemistry and biology. Similar compounds have been synthesized and analyzed to understand their structural, physical, and chemical properties, which contribute significantly to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of similar triazole and thiazole derivatives often involves multi-step reactions, including the use of acyl chloride intermediates, condensation reactions, and cycloaddition reactions. For instance, compounds with related structures have been synthesized through the reaction of acetyl phenyl with different amino or thiol-containing heterocycles, yielding complex products with potential bioactivity (Huicheng Wang et al., 2010).
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives similar to the specified compound have significant antimicrobial effects against a variety of pathogens. For instance, a study by Cankiliç and Yurttaş (2017) demonstrated that thiazole derivatives exhibit considerable antimicrobial activity against foodborne Gram-positive and Gram-negative bacteria, various Candida species, and some Aspergillus and Penicillium fungi species (Cankiliç & Yurttaş, 2017). These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Applications
Another promising area of application is in cancer research. Evren et al. (2019) synthesized and evaluated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives. Their study found that certain compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells while sparing non-cancerous cells, indicating potential use as targeted anticancer agents (Evren et al., 2019).
Applications in Heterocyclic Chemistry
The versatility of acetamide derivatives in heterocyclic chemistry has been explored through various studies. For example, Schmeyers and Kaupp (2002) highlighted the use of thioureido-acetamides in one-pot cascade reactions to synthesize a wide range of heterocycles efficiently, showcasing the compound's utility in synthetic organic chemistry (Schmeyers & Kaupp, 2002).
Insecticidal Applications
Additionally, compounds with similar structures have been assessed for their insecticidal properties. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and evaluated their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating the potential for agricultural applications (Fadda et al., 2017).
Anti-inflammatory and Analgesic Applications
Furthermore, the anti-inflammatory and analgesic potential of structurally related compounds has been investigated. For example, novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were evaluated for their anti-inflammatory and analgesic effects, highlighting the potential for pharmaceutical development in treating inflammation and pain (Shkair et al., 2016).
properties
IUPAC Name |
2-[[4-methyl-5-[(2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-12(2)14-7-5-6-8-15(14)26-9-16-22-23-19(24(16)4)28-11-17(25)21-18-20-13(3)10-27-18/h5-8,10,12H,9,11H2,1-4H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMXNNSENYRSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.